molecular formula C8H3Cl3F2O2 B1410467 2,3-Dichloro-6-(difluoromethoxy)benzoyl chloride CAS No. 1803789-10-7

2,3-Dichloro-6-(difluoromethoxy)benzoyl chloride

Cat. No. B1410467
M. Wt: 275.5 g/mol
InChI Key: CLSFEIKZRNXPRU-UHFFFAOYSA-N
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Description

“2,3-Dichloro-6-(difluoromethoxy)benzoyl chloride” is a complex organic compound. It contains a benzoyl chloride group, which is a type of acyl chloride, and is known for its reactivity. The molecule also has dichloro and difluoromethoxy substituents on the benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with a benzene ring, then introducing the chloro, difluoromethoxy, and benzoyl chloride groups in subsequent steps. The exact methods would depend on many factors, including the desired yield, cost-effectiveness, and safety .


Molecular Structure Analysis

The molecule’s structure would be characterized by the benzene ring at its core, with the various substituents (the dichloro, difluoromethoxy, and benzoyl chloride groups) attached. The exact spatial arrangement would depend on the specific locations of these substituents on the benzene ring .


Chemical Reactions Analysis

As an acyl chloride, the benzoyl chloride group in this molecule would be expected to be quite reactive. It could undergo reactions such as nucleophilic acyl substitution or addition-elimination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzoyl chloride group would likely make the compound reactive and possibly corrosive .

Safety And Hazards

Benzoyl chloride is known to be a hazardous substance, so it’s likely that this compound would also be hazardous. It could potentially cause burns and eye damage, and may be harmful if inhaled or swallowed .

Future Directions

The potential uses and future directions for this compound would depend largely on its reactivity and the specific properties conferred by its functional groups .

properties

IUPAC Name

2,3-dichloro-6-(difluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3F2O2/c9-3-1-2-4(15-8(12)13)5(6(3)10)7(11)14/h1-2,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSFEIKZRNXPRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)C(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-6-(difluoromethoxy)benzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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